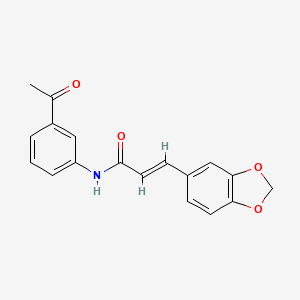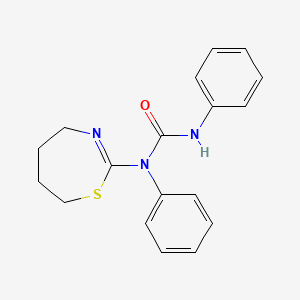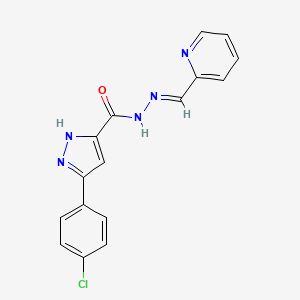![molecular formula C16H13N3O4 B5544760 N-[4-(cyanomethyl)phenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B5544760.png)
N-[4-(cyanomethyl)phenyl]-2-(2-nitrophenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(cyanomethyl)phenyl]-2-(2-nitrophenoxy)acetamide is an organic compound with the molecular formula C16H13N3O4 It is characterized by the presence of a cyanomethyl group attached to a phenyl ring, which is further connected to a nitrophenoxyacetamide moiety
Aplicaciones Científicas De Investigación
N-[4-(cyanomethyl)phenyl]-2-(2-nitrophenoxy)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of specialty chemicals and materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(cyanomethyl)phenyl]-2-(2-nitrophenoxy)acetamide typically involves a multi-step process:
Formation of the Cyanomethyl Intermediate: The initial step involves the reaction of a suitable benzyl halide with sodium cyanide to form the cyanomethyl intermediate.
Nitration: The intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Acylation: The nitrated intermediate undergoes acylation with chloroacetyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling of Reagents: Large quantities of benzyl halide, sodium cyanide, nitric acid, sulfuric acid, and chloroacetyl chloride are handled in industrial reactors.
Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and reaction time are optimized to maximize yield and purity.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-(cyanomethyl)phenyl]-2-(2-nitrophenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The cyanomethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted amides or thioamides.
Mecanismo De Acción
The mechanism of action of N-[4-(cyanomethyl)phenyl]-2-(2-nitrophenoxy)acetamide involves its interaction with specific molecular targets. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Disrupting Cellular Processes: Interfering with processes such as DNA replication or protein synthesis.
Comparación Con Compuestos Similares
Similar Compounds
- N-[4-(cyanomethyl)phenyl]-2-(4-nitrophenoxy)acetamide
- N-[4-(cyanomethyl)phenyl]-2-(3-methyl-4-nitrophenoxy)acetamide
- N-[4-(cyanomethyl)phenyl]-2-(2-methoxyphenoxy)acetamide
Uniqueness
N-[4-(cyanomethyl)phenyl]-2-(2-nitrophenoxy)acetamide is unique due to the specific positioning of the nitro group and the phenoxyacetamide moiety, which may confer distinct chemical and biological properties compared to its analogs.
Propiedades
IUPAC Name |
N-[4-(cyanomethyl)phenyl]-2-(2-nitrophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4/c17-10-9-12-5-7-13(8-6-12)18-16(20)11-23-15-4-2-1-3-14(15)19(21)22/h1-8H,9,11H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZEBDXXPIRQSCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)NC2=CC=C(C=C2)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-fluoro-N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)benzamide](/img/structure/B5544683.png)
![4-(3-{[3-(2-hydroxyethyl)-4-methyl-1-piperazinyl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5544688.png)

![1-[2-(1,3-benzodioxol-5-yl)phenoxy]-3-morpholin-4-ylpropan-2-ol](/img/structure/B5544712.png)
![2-ethyl-N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)butanamide](/img/structure/B5544721.png)
![6-(3-methoxyphenyl)-3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B5544723.png)
![3-(4-methyl-1-piperazinyl)-6-{4-[(2-pyrimidinyloxy)acetyl]-1-piperazinyl}pyridazine](/img/structure/B5544727.png)
![4-amino-6-[4-(2-isopropyl-5-methylphenoxy)phenyl]-1,3,5-triazin-2-ylamine](/img/structure/B5544730.png)


![2-[4-(imidazo[1,2-a]pyridin-6-ylcarbonyl)piperazin-1-yl]ethanol](/img/structure/B5544753.png)
![N-[3-cyano-6-cyclopropyl-4-(2-furyl)-2-pyridinyl]acetamide](/img/structure/B5544766.png)
![N'-[(4-chlorophenyl)sulfonyl]-N-(2-methoxyphenyl)benzenecarboximidamide](/img/structure/B5544771.png)
![4-AMINO-1-[(4-NITROPHENYL)METHYL]-4,5-DIHYDRO-1H-1,2,4-TRIAZOLE-5-THIONE](/img/structure/B5544779.png)
